2-[2-methoxy-4-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride
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Overview
Description
2-[2-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride is an organic compound characterized by its phenyl ring substituted with methoxy, methylsulfanyl groups, and an ethanamine chain. The hydrochloride salt form increases its solubility in water, making it useful for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxylation: : Starting with a phenyl compound, a methoxy group is introduced via electrophilic aromatic substitution using methanol and an acid catalyst.
Amine Introduction: : The ethanamine side chain is attached through a nucleophilic substitution, often using an intermediate such as a bromoethylamine.
Formation of Hydrochloride Salt: : The free amine is reacted with hydrochloric acid to yield the hydrochloride salt, enhancing its stability and solubility.
Industrial Production Methods
Industrial synthesis typically scales up these reactions using continuous flow processes and robust catalysts to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to favor efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound undergoes oxidation at the sulfur atom, forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: : Reduction typically targets the nitro or carbonyl groups when present, using agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Halogenated derivatives can be synthesized through nucleophilic aromatic substitution, replacing the methoxy or methylsulfanyl groups with halogens.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, peracids
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Solvents: : Dimethyl sulfoxide (DMSO), dichloromethane (DCM)
Major Products
Oxidation: : Sulfoxides and sulfones
Reduction: : Corresponding alcohols or amines
Substitution: : Halogenated phenyl derivatives
Scientific Research Applications
Chemistry
Used as an intermediate in the synthesis of more complex organic molecules, 2-[2-methoxy-4-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride serves as a building block in various organic reactions.
Biology
This compound has applications in the study of enzyme-substrate interactions, particularly those involving sulfur-containing substrates.
Medicine
Research explores its potential in developing therapeutic agents due to its unique structure and reactivity, making it a candidate for drug development targeting specific biochemical pathways.
Industry
Used in the manufacture of specialty chemicals and pharmaceuticals, its diverse reactivity profile allows for the creation of tailored compounds for specific industrial applications.
Mechanism of Action
The mechanism by which 2-[2-methoxy-4-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride exerts its effects involves interaction with biological targets such as enzymes or receptors. Its structure allows it to form specific interactions, either through hydrogen bonding, hydrophobic interactions, or electrostatic interactions with molecular targets, thus modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenylamine hydrochloride: : Lacks the methylsulfanyl group, which reduces its reactivity in certain pathways.
4-Methylthioamphetamine hydrochloride: : Similar methoxy and methylsulfanyl groups but with a different position and additional structural elements affecting its bioactivity.
Uniqueness
The combination of methoxy and methylsulfanyl substituents in 2-[2-methoxy-4-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride makes it unique, providing a distinct reactivity profile and biological activity that is not found in its analogs.
Properties
CAS No. |
2251713-98-9 |
---|---|
Molecular Formula |
C10H16ClNOS |
Molecular Weight |
233.8 |
Purity |
95 |
Origin of Product |
United States |
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